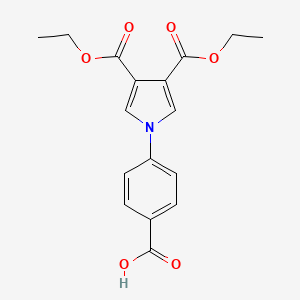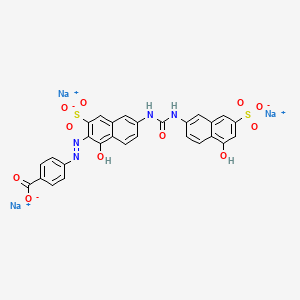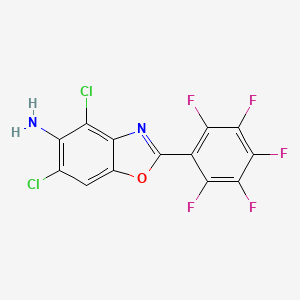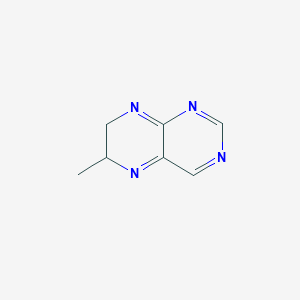
6-Methyl-6,7-dihydropteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-6,7-dihydropteridine is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. Pteridines are known for their involvement in the biosynthesis of folate and biopterin, which are essential cofactors in numerous enzymatic reactions. The methylation at the 6th position of the pteridine ring introduces unique chemical properties that make this compound an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,7-dihydropteridine typically involves the reduction of 6-methylpteridine. One common method is the catalytic hydrogenation of 6-methylpteridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-6,7-dihydropteridine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methylpteridine.
Reduction: Further reduction can lead to the formation of tetrahydropteridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions at the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: 6-Methylpteridine.
Reduction: Tetrahydropteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methyl-6,7-dihydropteridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions involving pteridine cofactors.
Medicine: Investigated for potential therapeutic applications, particularly in the modulation of enzymatic pathways related to folate and biopterin metabolism.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-6,7-dihydropteridine involves its interaction with specific enzymes and cofactors. It can act as a substrate or inhibitor in enzymatic reactions, particularly those involving pteridine-dependent enzymes. The compound’s effects are mediated through its ability to modulate the activity of these enzymes, influencing various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydropteridine: Lacks the methyl group at the 6th position.
Tetrahydropteridine: Fully reduced form with additional hydrogen atoms.
6-Methylpteridine: Oxidized form without the dihydro reduction.
Uniqueness
6-Methyl-6,7-dihydropteridine is unique due to the presence of the methyl group at the 6th position, which alters its chemical reactivity and biological activity compared to its non-methylated counterparts. This modification can influence its interaction with enzymes and other molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
71023-89-7 |
|---|---|
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
6-methyl-6,7-dihydropteridine |
InChI |
InChI=1S/C7H8N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-5H,2H2,1H3 |
Clé InChI |
JVGSILLIKPXOCR-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=C2C(=N1)C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
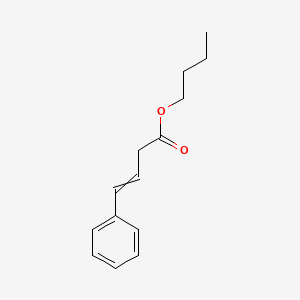
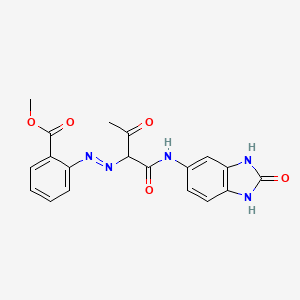

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)


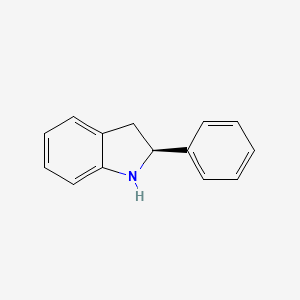

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
